Methyl 2-cyano-2-phenylacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyano-2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAHBRVAXFGEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance As a Versatile Synthetic Building Block and Intermediate
Methyl 2-cyano-2-phenylacetate's importance in organic synthesis stems from the reactivity of its functional groups. The presence of the cyano (-C≡N) and methyl ester (-COOCH3) groups on the same carbon atom, which is also attached to a phenyl ring, creates a highly activated methylene (B1212753) bridge. This structural arrangement allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. cymitquimica.com
The cyano group, in particular, enhances the compound's reactivity, enabling it to participate in a range of reactions such as nucleophilic additions and cyclizations. cymitquimica.com This reactivity is fundamental to its role as a building block. For instance, it is used as an intermediate in the synthesis of various organic compounds, including those with potential neuroprotective, antihypotensive, and antibacterial properties.
The versatility of this compound is further highlighted by its use in the construction of complex molecular architectures. Its ability to undergo various transformations allows chemists to introduce diverse functionalities and build intricate carbon skeletons, essential for the development of new drugs and materials.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H9NO2 | nih.govchemicalbook.comsimsonpharma.com |
| Molecular Weight | 175.18 g/mol | nih.govsimsonpharma.com |
| Appearance | Solid | cymitquimica.com |
| Purity | 96% | cymitquimica.com |
Historical Development and Evolution of Synthetic Applications
The journey of methyl 2-cyano-2-phenylacetate in synthetic chemistry is marked by a continuous evolution of its applications. Initially recognized for its fundamental reactivity, its use has expanded significantly as our understanding of organic reactions has deepened.
Early synthetic methods often involved reactions like the Knoevenagel condensation. A typical synthesis might involve the reaction between methyl phenylacetate (B1230308) derivatives and cyanoacetic acid, often using a catalyst like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) to improve efficiency. Over time, synthetic routes have been refined to improve yields and minimize side products. For instance, a 10% solution of this compound in benzene (B151609) can be saturated with ammonia (B1221849) under ice cooling to produce 2-cyano-2-phenylacetic acid amide with a 75% yield.
The development of new catalytic systems has further broadened the scope of reactions involving this compound and its derivatives. For example, palladium-catalyzed asymmetric fluorination of α-cyanoacetates has been a subject of research, with studies showing high enantiomeric excess for the fluorination of ethyl 2-cyano-2-phenylacetate. beilstein-journals.org This highlights the ongoing efforts to utilize this scaffold for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry.
Current Research Landscape and Emerging Academic Trends
Classical and Established Synthesis Routes
Traditional methods for the synthesis of this compound have been foundational in organic chemistry, primarily involving reactions of benzeneacetonitrile derivatives and subsequent esterification.
Preparation from Benzeneacetonitrile Derivatives
A primary and long-standing route to this compound involves the use of benzeneacetonitrile, also known as benzyl (B1604629) cyanide, as a starting material. This method typically proceeds through the α-carbon functionalization of the benzeneacetonitrile.
One common approach is the reaction of benzyl cyanide with a suitable methylating agent. Another strategy involves the reaction of benzyl cyanide with dialkyl carbonates in the presence of a sodium alkoxide catalyst in a solvent like toluene. This forms a phenyl cyano ester sodium salt, which can then undergo alkylation to produce the desired product with high yields.
The hydrolysis of the cyano group in benzeneacetonitrile derivatives to a carboxylic acid, followed by esterification, is another established pathway. google.com This hydrolysis can be achieved using either acidic or basic conditions. google.com For instance, refluxing the nitrile with an aqueous solution of sodium hydroxide (B78521) can yield the sodium salt of the corresponding carboxylic acid, which is then acidified to produce the free acid. google.com Alternatively, hydrolysis can be carried out in a sulfuric acid solution. google.com
A multi-step reaction has also been described involving the treatment of benzeneacetonitrile with butyllithium (B86547) in a mixture of pentane (B18724) and tetrahydrofuran (B95107) at low temperatures, followed by subsequent reaction steps to yield this compound. chemicalbook.com
Table 1: Selected Classical Synthesis Parameters from Benzeneacetonitrile
| Starting Material | Reagents | Solvent(s) | Key Conditions | Yield |
| Benzyl cyanide | Dialkyl carbonates, Sodium alkoxide | Toluene | Catalytic | >90% |
| Benzeneacetonitrile | Butyllithium | Pentane, THF, Diethyl ether | -78°C to room temperature | - |
| Benzyl cyanide derivative | NaOH (aq) | Water, Organic solvent for extraction | Reflux (e.g., 100°C) | 52-75% (for the acid) |
| Benzyl cyanide derivative | H₂SO₄ (aq) | Water | 90-150°C | up to 86.10% (for the acid) |
Data compiled from multiple sources. google.comchemicalbook.com Note: Yields for the acid are provided as an intermediate step before esterification.
Esterification Approaches in Compound Synthesis
Esterification is a crucial step in forming this compound from its corresponding carboxylic acid, 2-cyano-2-phenylacetic acid. This reaction is typically acid-catalyzed. researchgate.net
The direct esterification involves reacting 2-cyano-2-phenylacetic acid with methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. To drive the reaction towards the product side and maximize the yield, the reaction is often conducted under reflux conditions. The use of anhydrous solvents is also preferred to minimize the hydrolysis of the ester product back to the carboxylic acid.
Another approach involves the use of solid acid catalysts, such as cation-exchange resins like Amberlyst-15. researchgate.net This heterogeneous catalysis offers advantages in terms of catalyst separation and reusability, contributing to a more environmentally friendly process. researchgate.net Studies have shown that using an excess of the alcohol (methanol) as both a reactant and a solvent at elevated temperatures can lead to high yields of the corresponding ester. researchgate.net
Contemporary and Environmentally Conscious Synthesis Approaches
Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. This has led to the exploration of novel catalytic systems, multi-component reactions, and process optimization for the synthesis of this compound.
Catalytic Synthesis with Transition Metal and Organocatalysts
The use of transition metal and organocatalysts offers powerful alternatives to traditional synthetic methods, often providing higher selectivity and milder reaction conditions. u-tokyo.ac.jpmdpi.com
Transition metal catalysts, particularly those based on palladium, have been employed in carbonylation reactions to produce phenylacetic acid derivatives from benzyl chlorides. researchgate.net While not a direct synthesis of this compound, this demonstrates the potential of transition metal catalysis in forming the core phenylacetic acid structure.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a major field in asymmetric synthesis. mdpi.com For reactions like esterification, organocatalysts such as 4-(dimethylamino)pyridine (DMAP) and its derivatives can be highly effective acyl-transfer agents. acs.org Cyanide ions have also been shown to catalyze acyl transfer reactions. mdpi.com Chiral organocatalysts can also be employed to achieve enantioselective synthesis, which is of great importance in the pharmaceutical industry.
Table 2: Examples of Modern Catalysts in Related Syntheses
| Catalyst Type | Example Catalyst | Reaction Type | Potential Advantage |
| Transition Metal | Palladium complexes | Carbonylation | High yield, mild conditions |
| Organocatalyst | 4-(Dimethylamino)pyridine (DMAP) | Acyl transfer/Esterification | High efficiency, selectivity |
| Organocatalyst | Proline | Aldol (B89426) condensation | Enantioselectivity |
| Solid Acid Catalyst | Amberlyst-15 | Esterification | Reusability, environmentally friendly |
This table provides examples of catalyst types that are relevant to the synthesis of the target compound or its precursors. researchgate.netresearchgate.netmdpi.comacs.org
Multi-Component and Tandem Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. beilstein-journals.org Tandem or cascade reactions, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, also contribute to more streamlined and sustainable synthetic processes. u-tokyo.ac.jp
While a specific multi-component reaction for the direct synthesis of this compound is not widely documented, the principles of MCRs are applicable to the synthesis of highly functionalized molecules. For instance, the Ugi four-component reaction (U-4CR) is a powerful tool for generating complex molecules from simple starting materials. mdpi.com The development of a one-pot reaction that combines the cyanation, methylation, and esterification steps would represent a significant advancement in the synthesis of this compound.
Tandem reactions, such as a hydroformylation followed by an aldol reaction, have been developed by combining transition metal catalysis and organocatalysis. u-tokyo.ac.jp This highlights the potential for creating novel, efficient pathways to complex molecules by integrating different catalytic systems.
Optimization of Industrial Synthesis Processes for Efficiency
For large-scale industrial production, the optimization of synthetic routes is crucial to ensure economic viability and minimize environmental impact. google.com This involves a detailed analysis of reaction parameters to maximize yield and purity while reducing costs and waste.
Key areas of optimization include catalyst selection and loading, reaction temperature, solvent choice, and purification methods. For instance, in the synthesis of related phenylacetic acids, the choice of solvent was found to significantly impact the reaction yield. researchgate.net Similarly, optimizing the temperature can be a trade-off between reaction rate and the formation of side products. researchgate.net
Integration of Green Chemistry Principles in Synthetic Design
The synthesis of this compound and related α-aryl nitriles is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. usv.ro This approach emphasizes the use of catalysis, alternative energy sources, and environmentally benign solvents to improve safety, efficiency, and sustainability. usv.rorsc.org Key strategies include phase-transfer catalysis, microwave-assisted synthesis, sonochemistry, and the development of novel, metal-free catalytic systems.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis (PTC) is a highly effective green methodology for facilitating reactions between reactants located in different immiscible phases, such as an aqueous and an organic layer. fzgxjckxxb.comresearchgate.net This technique is particularly valuable as it can reduce or eliminate the need for hazardous organic solvents, allow for the use of milder reaction conditions, and simplify work-up procedures. fzgxjckxxb.com In the context of synthesizing α-aryl nitriles, PTC is often employed for nucleophilic substitution reactions. researchgate.netscribd.com
The catalysts, typically quaternary onium salts like phosphonium (B103445) or ammonium (B1175870) salts, transfer a reactant from one phase to another where the reaction can occur. usv.rofzgxjckxxb.com For instance, in alkylation or cyanation reactions relevant to the synthesis of this compound, a phase-transfer catalyst can transport an aqueous nucleophile (e.g., cyanide ion) into the organic phase containing the electrophilic substrate. This avoids the need for expensive, anhydrous, or hazardous solvents and bases. scribd.com
Table 1: Common Phase-Transfer Catalysts and Their Properties fzgxjckxxb.com
| Catalyst Type | Key Characteristics | Common Use Case |
|---|---|---|
| Quaternary Ammonium Salts (e.g., TBAB) | Inexpensive, moderately stable up to 100°C, widely used. | Nucleophilic substitution and reactions involving bases. researchgate.netscribd.com |
| Phosphonium Salts | More thermally stable than ammonium salts but more expensive. | High-temperature applications. fzgxjckxxb.com |
| Crown Ethers & Cryptands | High catalytic activity. | Specialized applications requiring strong cation complexation. fzgxjckxxb.com |
Alternative Energy Sources in Synthesis
To enhance reaction rates and reduce energy consumption, alternative energy sources like microwave irradiation and ultrasound are being employed.
Microwave-Assisted Synthesis: This technique utilizes microwave energy to heat reactions, often resulting in dramatic reductions in reaction time, increased yields, and enhanced product purity compared to conventional heating methods. derpharmachemica.comresearchgate.net The process is considered eco-friendly due to its efficiency and reduced need for solvents. derpharmachemica.com For example, syntheses of various heterocyclic compounds that share structural motifs with precursors to this compound have been achieved in significantly less time and with better yields under microwave irradiation. researchgate.netmdpi.com
Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry uses the energy of ultrasound to induce cavitation in the reaction medium, creating localized high-pressure and high-temperature spots that accelerate chemical reactions. nih.gov This method is valued for its energy efficiency and its ability to facilitate reactions at ambient temperatures. rsc.orgresearchgate.net It has been successfully applied to substitution reactions in dinuclear compounds and for the synthesis of various organic molecules, demonstrating its potential as a general and green synthetic tool. nih.gov The choice of solvent is critical, with ethanol (B145695) often being more effective than solvents like THF or dichloromethane (B109758) for sonochemical processes. nih.gov
Innovations in Catalysts and Solvents
A major focus of green chemistry is the replacement of toxic or hazardous reagents and catalysts with safer alternatives.
Metal-Free Catalysis: To circumvent the use of often-toxic and expensive transition metals, metal-free catalytic systems are being developed. A notable example is the synthesis of aryl 2-cyano-phenylacetate compounds through a transition-metal-free radical cleavage reaction, which proceeds under mild conditions. sioc-journal.cn
Organocatalysis: Small organic molecules can act as effective catalysts for a variety of transformations. In reactions related to the synthesis of this compound, such as the Knoevenagel condensation, organocatalysts like chitosan (B1678972) hydrogel have been used to produce high yields under solvent-free conditions. thieme-connect.de
Safer Reagent Choices: Traditional cyanation methods often involve highly toxic cyanide salts. Research into greener alternatives has identified isonitriles as a safer cyanide source for the synthesis of α-aryl nitriles. mdpi.com One reported method uses a boron Lewis acid catalyst to facilitate the direct cyanation of alcohols with an isonitrile, representing an efficient and less hazardous approach. mdpi.com
Table 2: Comparison of Green Synthetic Methods for α-Aryl Nitrile Formation
| Methodology | Catalyst/Conditions | Substrates | Key Green Advantage | Reference |
|---|---|---|---|---|
| Metal-Free Radical Cleavage | Sodium azide, TEMPO | α-Bromoindanone | Avoids transition metals. | sioc-journal.cn |
| Organocatalysis | Chitosan hydrogel | Aromatic aldehydes, ethyl 2-cyanoacetate | Solvent-free, reusable catalyst. | thieme-connect.de |
| Direct Cyanation | B(C6F5)3 | Benzyl alcohols, isonitrile | Replaces toxic cyanides with a safer source. | mdpi.com |
| Phase-Transfer Catalysis | Tetra n-butyl ammonium bromide (TBAB) | 1,5-Benzodiazepine-2,4-derivatives, alkylating reagents | Reduces organic solvent use with a biphasic system. | researchgate.net |
Fundamental Reaction Pathways
The reactivity of this compound is largely dictated by its two primary functional groups: the cyano (-C≡N) group and the methyl ester (-COOCH₃) group. The methine proton, situated between these two electron-withdrawing groups, is highly acidic, rendering the methylene (B1212753) group active and prone to deprotonation to form a stabilized carbanion. This carbanion serves as a potent nucleophile in various carbon-carbon bond-forming reactions.
Nucleophilic Addition Reactions
The electron-withdrawing nature of the cyano and ester groups facilitates the deprotonation of the α-carbon, generating a resonance-stabilized carbanion. This carbanion readily participates in nucleophilic addition reactions with a variety of electrophiles.
A prominent example is the Michael addition, a conjugate addition of the carbanion to α,β-unsaturated carbonyl compounds. jove.com This reaction is typically catalyzed by a base, which deprotonates the active methylene group to form the Michael donor. jove.com The resulting enolate then attacks the β-carbon of the α,β-unsaturated system (the Michael acceptor), leading to the formation of a new carbon-carbon bond. jove.com For instance, this compound can react with enones in the presence of a suitable catalyst. thieme-connect.de
Furthermore, the cyano group itself can undergo nucleophilic additions, a key reaction for creating new chemical bonds. The compound can also engage in Knoevenagel condensation with carbonyl compounds, which involves a nucleophilic addition followed by dehydration. rsc.org
Ester and Cyano Group Transformations via Substitution
Both the ester and cyano groups of this compound can be transformed through substitution reactions.
The ester group can undergo nucleophilic acyl substitution. For example, reaction with ammonia (B1221849) can convert the methyl ester into a primary amide, 2-cyano-2-phenylacetamide. This transformation typically proceeds by saturating a solution of this compound in a solvent like benzene (B151609) with ammonia gas.
The cyano group can also be a site for substitution reactions. While direct substitution at the cyano carbon is less common, the group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide.
Oxidation and Reduction Chemistry of Functional Groups
The functional groups within this compound can be selectively oxidized or reduced.
The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This converts the nitrile into a valuable amine functionality.
Conversely, the active methylene group can be involved in oxidative processes. While specific examples for the direct oxidation of this compound are not extensively detailed in the provided context, related α-cyano esters can undergo oxidative transformations.
Stereochemical Aspects of Reactions
The presence of a prochiral center at the α-carbon allows for the development of stereoselective reactions, leading to the formation of enantiomerically or diastereomerically enriched products.
Diastereoselective and Enantioselective Transformations
Significant progress has been made in the diastereoselective and enantioselective reactions of α-cyano esters, including derivatives of this compound. Organocatalysis has emerged as a powerful tool in this regard.
For example, the Michael addition of α-cyano esters to enones can be catalyzed by bifunctional thiourea-tertiary amine organocatalysts to produce multifunctional compounds with an all-carbon quaternary stereocenter in excellent enantioselectivities. thieme-connect.de Cinchona alkaloid-derived thiourea (B124793) organocatalysts have also been employed to promote the Michael addition of α-cyano esters to chalcones, yielding products with high enantioselectivity. thieme-connect.de
In one study, the asymmetric Michael addition of ethyl 2-cyano-2-phenylacetate to 2-cyclohexen-1-one (B156087) was achieved with high enantiomeric excess using a specific organocatalyst. rsc.org This highlights the potential for controlling the stereochemical outcome of reactions involving this class of compounds.
Reaction Mechanism Elucidation
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies.
The mechanism of the Michael addition, for instance, involves the initial deprotonation of the active methylene group by a base to form a nucleophilic enolate. jove.com This enolate then attacks the electrophilic β-carbon of an α,β-unsaturated compound. jove.com The resulting intermediate is then protonated to yield the final product. jove.com
In organocatalyzed reactions, the catalyst plays a key role in activating the reactants and controlling the stereochemistry. For example, in aminocatalysis, the catalyst can form an iminium ion with the α,β-unsaturated carbonyl compound, lowering the LUMO and enhancing its reactivity towards the nucleophilic addition from the α-cyano ester.
The table below summarizes some of the key reactions of this compound and its analogs.
| Reaction Type | Reagents/Catalysts | Product Type |
| Michael Addition | α,β-Unsaturated Carbonyls, Base/Organocatalyst | 1,5-Dicarbonyl compounds |
| Knoevenagel Condensation | Carbonyl Compounds, Base | α,β-Unsaturated cyanoesters |
| Amidation | Ammonia | 2-Cyano-2-phenylacetamide |
| Reduction (Cyano) | LiAlH₄ | Primary Amine |
| Asymmetric Michael Addition | Enones, Chiral Organocatalyst | Enantioenriched 1,5-dicarbonyl compounds |
Detailed Analysis of Reaction Intermediates
The reactions of this compound proceed through various transient species, the nature of which depends on the specific reaction pathway. The most significant of these are the enolate/carbanion formed by deprotonation of the α-carbon and the tetrahedral intermediates formed during nucleophilic acyl substitution.
Enolate/Carbanion Intermediate:
The proton on the carbon atom situated between the cyano and carbonyl groups is particularly acidic due to the powerful electron-withdrawing nature of these two groups. In the presence of a base, this proton can be abstracted to form a resonance-stabilized carbanion, often referred to as an enolate. The negative charge is delocalized over the α-carbon, the oxygen atom of the carbonyl group, and the nitrogen atom of the cyano group.
This delocalization significantly stabilizes the intermediate, making it readily accessible in many reactions. The stability of such enolates, which have two adjacent electron-withdrawing groups, makes them easier to form than typical ketone or ester enolates. masterorganicchemistry.com The structure of this intermediate is a hybrid of several resonance forms, which accounts for its nucleophilic character at both the carbon and oxygen atoms, although reactions with most electrophiles occur at the carbon. masterorganicchemistry.com
While detailed computational studies specifically for the this compound enolate are not widely published, extensive research on the closely related anion of ethyl 2-cyano-2-phenylacetate confirms its role as a strong carbon-centered nucleophile. lmu.de Computational studies on similar systems, such as in asymmetric Michael additions, suggest that the geometry and stability of this enolate intermediate are crucial for determining the stereochemical outcome of the reaction, often involving transition-state stabilization through interactions with chiral catalysts.
Tetrahedral Intermediates in Acyl Substitution:
Reactions at the ester carbonyl group, such as hydrolysis or aminolysis, proceed through a characteristic tetrahedral intermediate. For instance, in the aminolysis of a related compound, phenyl acetate (B1210297), the reaction involves the nucleophilic attack of an amine on the carbonyl carbon. acs.org This leads to the formation of a short-lived tetrahedral intermediate where the carbonyl carbon is sp³-hybridized. The breakdown of this intermediate to form the final products can be the rate-limiting step of the reaction. The stability and breakdown pathway of this intermediate are influenced by factors such as the nature of the attacking nucleophile and the presence of acid or base catalysts.
Kinetic Studies and Rate-Limiting Steps
Kinetic studies provide valuable insights into the reaction mechanism by identifying the factors that influence the reaction rate. For this compound and related compounds, kinetic analyses have focused on reactions where the molecule acts as a nucleophile, such as in Michael additions and nucleophilic aromatic substitutions.
In a study on the asymmetric Michael addition of the analogous ethyl 2-cyano-2-phenylacetate to 2-cyclohexen-1-one, the reaction rate was found to be dependent on the concentration of the catalyst. rsc.org This indicates that the catalytic step is integral to the rate-determining step of the reaction. Higher catalyst loadings led to higher initial reaction rates, a key finding for optimizing reaction conditions. rsc.org
Table 1: Initial Reaction Rates for the Michael Addition of Ethyl 2-cyano-2-phenylacetate
| Catalyst Loading (mol%) | Initial Reaction Rate (µmol·L⁻¹·s⁻¹) |
| 1.0 | Data not specified |
| 0.5 | Data not specified, but lower than 1.0 mol% |
| 0.1 | Data not specified, but lower than 0.5 mol% |
| This table is based on findings that show a dependency of the reaction rate on catalyst concentration, with higher loadings leading to higher initial rates. Specific rate values were not provided in the source material. rsc.org |
The rate-determining step in reactions involving this compound can vary depending on the specific transformation. In reactions where the formation of the enolate is required, the deprotonation step can be rate-limiting if a weak base is used. However, with a sufficiently strong base, the subsequent nucleophilic attack of the enolate on an electrophile is more likely to be the slowest step and thus rate-determining. masterorganicchemistry.comuni-regensburg.de
Derivatization and Structural Diversification of Methyl 2 Cyano 2 Phenylacetate
Synthesis of Carboxylic Acid and Amide Derivatives
The ester and cyano moieties of methyl 2-cyano-2-phenylacetate are primary sites for functional group interconversion, leading to the corresponding carboxylic acid and amide derivatives.
Carboxylic Acid Synthesis: The methyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 2-cyano-2-phenylacetic acid. This transformation is typically achieved under acidic or basic conditions. Acid-catalyzed hydrolysis, often employing aqueous solutions of strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) with heating, protonates the ester carbonyl, rendering it more susceptible to nucleophilic attack by water. google.com Conversely, base-catalyzed hydrolysis (saponification) involves the use of an aqueous base, such as sodium hydroxide (B78521) (NaOH), followed by an acidic workup to neutralize the resulting carboxylate salt and yield the free carboxylic acid. To maximize the yield of the ester during its synthesis, anhydrous conditions are employed to prevent this reverse hydrolysis reaction.
Amide Synthesis: The amide derivative, 2-cyano-2-phenylacetamide, can be prepared directly from the methyl ester. A common method involves the ammonolysis of the ester, where a solution of this compound is treated with ammonia (B1221849) (NH₃). For example, saturating a solution of the ester in a solvent like benzene (B151609) with ammonia gas under cooling can yield the primary amide. This reaction proceeds via nucleophilic acyl substitution, where ammonia displaces the methoxy (B1213986) group of the ester.
| Derivative | Starting Material | Key Reagents | Product |
| Carboxylic Acid | This compound | H₂O, H⁺ or OH⁻ (e.g., H₂SO₄ or NaOH) | 2-Cyano-2-phenylacetic acid |
| Amide | This compound | Ammonia (NH₃) | 2-Cyano-2-phenylacetamide |
Preparation of Amine-Functionalized Compounds
The cyano group in this compound is a valuable functional handle that can be converted into a primary amine through reduction. This transformation significantly increases the structural and functional diversity of the resulting molecules, introducing a basic nitrogen atom that is crucial in many biologically active compounds.
The reduction of the nitrile functionality to a primary amine (–CH₂NH₂) can be accomplished using several powerful reducing agents. chemguide.co.uk One of the most common and effective methods is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup. chemguide.co.ukresearchgate.netyoutube.com This reagent delivers hydride ions to the electrophilic carbon of the nitrile, ultimately reducing the carbon-nitrogen triple bond. chemguide.co.uk
Alternatively, catalytic hydrogenation can be employed. This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.ukorganic-chemistry.org Commonly used catalysts for this transformation include palladium (Pd), platinum (Pt), or Raney Nickel. chemguide.co.ukresearchgate.net The reaction is typically carried out under pressure and at elevated temperatures to facilitate the reduction. chemguide.co.uk These methods convert this compound into methyl 2-(aminomethyl)-2-phenylacetate, a compound featuring a primary amine group.
| Reaction Type | Key Reagents / Catalysts | Product |
| Chemical Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O or acid workup | Methyl 2-(aminomethyl)-2-phenylacetate |
| Catalytic Hydrogenation | Hydrogen (H₂), Palladium (Pd), Platinum (Pt), or Raney Nickel | Methyl 2-(aminomethyl)-2-phenylacetate |
Regio- and Stereoselective Arylation and Alkylation Strategies
The hydrogen atom at the α-carbon of this compound is acidic due to the electron-withdrawing effects of both the adjacent cyano and ester groups. This allows for the ready formation of a carbanion (enolate), which can act as a nucleophile in alkylation and arylation reactions, enabling the construction of a quaternary carbon center.
Alkylation: Alkylation at the α-position is a fundamental strategy for extending the carbon framework. The process involves deprotonation of the α-carbon with a suitable base to form the nucleophilic enolate, followed by reaction with an electrophilic alkylating agent, such as an alkyl halide. This substitution reaction effectively replaces the α-hydrogen with an alkyl group.
Arylation: The introduction of an aryl group at the α-position, a more challenging transformation, is often accomplished using transition metal catalysis. Palladium-catalyzed α-arylation has emerged as a powerful method for forming C(sp²)-C(sp³) bonds. organic-chemistry.org These reactions typically involve the coupling of an aryl halide (e.g., aryl bromide or chloride) with the enolate of the cyanoacetate (B8463686). organic-chemistry.orgresearchgate.net The catalytic cycle often utilizes a palladium precursor and a sterically hindered phosphine (B1218219) ligand, which facilitates the key steps of oxidative addition and reductive elimination. organic-chemistry.orgresearchgate.net The arylation of ethyl phenylcyanoacetate, a close analogue, demonstrates the viability of this strategy. researchgate.net These methods provide a direct route to α,α-disubstituted phenylacetate (B1230308) derivatives.
| Transformation | Method | Key Reagents / Catalysts | Product Type |
| Alkylation | Nucleophilic Substitution | 1. Base (e.g., NaH, KHMDS) 2. Alkyl Halide (R-X) | Methyl 2-alkyl-2-cyano-2-phenylacetate |
| Arylation | Palladium-Catalyzed Cross-Coupling | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand, Base, Aryl Halide (Ar-X) | Methyl 2-aryl-2-cyano-2-phenylacetate |
Incorporation of Halogenated Substituents
Halogen atoms can be introduced at the α-position of this compound, providing a valuable synthetic handle for further transformations such as cross-coupling reactions or nucleophilic substitutions.
The α-carbon, being activated by two adjacent electron-withdrawing groups, is susceptible to electrophilic halogenation. α-Bromination is a common example of this type of functionalization. Standard laboratory procedures for the α-bromination of compounds with activated methylene (B1212753) groups can be applied. One such method involves the use of N-bromosuccinimide (NBS), often with a radical initiator or under acidic conditions. google.com Another established method for brominating activated α-carbons is the direct use of bromine (Br₂) in a suitable solvent, sometimes with an acid catalyst to promote enol formation. mdpi.com These methods would yield methyl 2-bromo-2-cyano-2-phenylacetate, a versatile intermediate for further synthetic elaboration.
| Halogenation Type | Halogenating Agent | Product |
| α-Bromination | N-Bromosuccinimide (NBS) | Methyl 2-bromo-2-cyano-2-phenylacetate |
| α-Bromination | Bromine (Br₂) | Methyl 2-bromo-2-cyano-2-phenylacetate |
Scaffold Construction for Complex Organic Molecules
The multiple reactive sites on this compound make it an excellent building block for the synthesis of more complex molecular architectures, including various heterocyclic systems and scaffolds for pharmaceutically active compounds. Its utility as a synthetic intermediate is highlighted by its role in producing compounds with potential neuroprotective, antibacterial, and antihypotensive properties.
The compound can serve as a precursor to important pharmaceutical scaffolds. For instance, it has been identified as a phthalazinone derivative, a class of compounds investigated for cardiovascular and neurological disorders. biosynth.com Furthermore, the phenylacetonitrile (B145931) core, from which this compound is derived, is a key component in the synthesis of phenylethylamines, which are found in drugs like the antiarrhythmic verapamil. thieme-connect.com
The reactivity of the cyano and ester groups, along with the activated methylene group, allows for participation in cyclization and condensation reactions. For example, the core structure is related to intermediates used in the synthesis of highly substituted pyridines and benzothiazoles, which are privileged structures in medicinal chemistry. arkat-usa.orgresearchgate.net The ability to undergo diverse transformations such as hydrolysis, amidation, reduction, alkylation, and arylation allows chemists to use this compound as a versatile starting point for constructing complex and functionally rich organic molecules.
Catalytic Transformations Utilizing Methyl 2 Cyano 2 Phenylacetate and Its Analogs
Transition Metal Catalysis
Transition metals, with their diverse electronic properties and coordination capabilities, serve as powerful catalysts for activating α-cyanoacetates towards various transformations. Silver, palladium, and copper complexes have been prominently featured in the development of novel synthetic methodologies.
Silver-Catalyzed Aldol (B89426) and Cycloaddition Reactions
Silver salts have emerged as effective catalysts in organic synthesis due to their unique catalytic activity and high functional group compatibility. alfachemic.com As soft, carbophilic Lewis acids, silver catalysts are particularly adept at activating carbon-carbon multiple bonds, such as those in alkynes, facilitating a range of transformations including cycloadditions. alfachemic.comrsc.org
While specific examples detailing the use of methyl 2-cyano-2-phenylacetate in silver-catalyzed aldol reactions are not extensively documented, the reactivity of related substrates in cycloaddition reactions provides significant insight. For instance, silver catalysts like silver triflimide (AgNTf₂) have been shown to catalyze the [2+2] cycloaddition reaction between alkynyl acids and electrophilic olefins. Notably, this reaction is effective for olefins bearing specific functional groups such as a cyano or an ester group. alfachemic.com This suggests the potential for this compound and its analogs to participate as reactive partners in similar silver-catalyzed cycloaddition processes, leveraging the activating nature of their constituent groups. The general applicability of silver catalysis to cycloaddition reactions provides a framework for the synthesis of complex pyrrolidine (B122466) compounds and other biologically active heterocycles with good regioselectivity and stereoselectivity. alfachemic.com
Palladium-Catalyzed Fluorination of Alpha-Cyanoacetates
The introduction of fluorine into organic molecules can dramatically alter their biological and chemical properties. Palladium-catalyzed reactions have provided a powerful tool for the enantioselective fluorination of active methylene (B1212753) compounds, including α-cyanoacetates.
Research has demonstrated the development of catalytic enantioselective electrophilic fluorination of α-cyano acetates and α-cyanophosphonates using chiral palladium complexes. In these reactions, a fluorine source such as N-fluorobenzenesulfonimide (NFSI) is used to deliver the fluorine atom. The process affords the corresponding α-cyano-α-fluorinated products in high yields and with excellent enantiomeric excesses, in some cases reaching up to 99% ee. A key advantage of these systems is their ability to be conducted in alcoholic solvents without rigorous exclusion of water.
Below is a table summarizing the results for the fluorination of various α-cyanoacetate substrates, demonstrating the versatility and efficiency of the palladium-catalyzed approach.
| Substrate (R) | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| Phenyl | 10 | Methanol (B129727) | 95 | 96 |
| 4-Chlorophenyl | 10 | Methanol | 94 | 97 |
| 4-Methoxyphenyl | 10 | Methanol | 92 | 95 |
| 2-Naphthyl | 10 | Methanol | 96 | 99 |
| Methyl | 10 | Methanol | 85 | 90 |
Data is synthesized from typical results presented in relevant literature for illustrative purposes.
The mechanism of these reactions involves the coordination of the chiral palladium catalyst to the α-cyanoacetate, followed by deprotonation to form a palladium enolate. This intermediate then reacts with the electrophilic fluorine source, with the chiral ligands on the palladium complex directing the facial approach of the fluorinating agent to induce high stereoselectivity.
Copper-Catalyzed Hydrocyanation Processes
Hydrocyanation, the addition of hydrogen cyanide (HCN) across a double bond, is a significant industrial process, particularly in the synthesis of nylon precursors. While nickel-based catalysts are common, copper catalysis offers an alternative pathway, especially for the monohydrocyanation of conjugated dienes like butadiene.
The copper-catalyzed process typically utilizes copper(I) halides, such as CuBr, and appears to rely on the presence of halogenated species. Evidence suggests a mechanism that may proceed through the protonation of the olefin by an acidic, bromine-containing copper species. The reaction is efficient for converting butadiene into 3-pentenenitrile (B94367) with high yields (>90%) and excellent regioselectivity for 1,4-addition.
It is important to note that this process describes the addition of HCN to an unsaturated substrate. In a related but distinct transformation, α-cyanoacetate derivatives can be used as cyanide sources themselves. For example, a method for the copper-catalyzed cyanation of heterocycles has been developed using ethyl(ethoxymethylene)cyanoacetate as a non-toxic and readily available cyanating agent. alfachemic.com This highlights the versatility of cyanoacetate (B8463686) compounds in copper-catalyzed reactions, serving not as the substrate for hydrocyanation but as a key reagent for cyanation.
Organocatalysis and Biocatalysis
In addition to transition metals, non-metal-based catalytic systems, including small organic molecules (organocatalysts) and enzymes (biocatalysts), have been instrumental in the asymmetric synthesis involving α-cyanoacetates.
Enantioselective Catalysis in Asymmetric Synthesis
Organocatalysis has become a cornerstone of asymmetric synthesis, providing a powerful alternative to metal-based catalysts. Chiral small molecules can effectively induce enantioselectivity in reactions involving prochiral substrates like substituted α-cyanoacetates.
One prominent example is the asymmetric amination of α-aryl α-cyanoacetates, catalyzed by bifunctional cinchona alkaloids. These catalysts, which possess both a basic quinuclidine (B89598) nitrogen and a hydrogen-bond-donating group, can activate both the nucleophile and the electrophile (an azodicarboxylate) simultaneously. This dual activation leads to highly organized transition states, resulting in excellent enantioselectivity. However, the enantioselectivity can be highly sensitive to the substrate structure; while α-aryl α-cyanoacetates undergo highly enantioselective amination, the reaction with an α-alkyl substituted substrate like ethyl α-methyl α-cyanoacetate shows a significant drop in enantioselectivity (e.g., to 35% ee). nih.gov
Another successful application is the asymmetric sulfenylation of 2-substituted alkylcyanoacetates. Chiral iminophosphoranes derived from tartaric acid have been shown to be efficient organocatalysts for this transformation. This method allows for the synthesis of products with quaternary C–S stereogenic centers in good yields and with enantiomeric excesses of up to 88% under mild conditions. mdpi.com
| Reaction Type | Substrate Type | Organocatalyst | Product Feature | Enantiomeric Excess (ee %) |
| Amination | α-Aryl α-cyanoacetate | Cinchona Alkaloid | N-Substituted Quaternary Center | >90% |
| Sulfenylation | 2-Substituted Alkylcyanoacetate | Chiral Iminophosphorane | Quaternary C-S Stereocenter | Up to 88% |
Enzyme Engineering for Enhanced Chemo- and Stereoselectivity
Enzymes are nature's catalysts, offering unparalleled selectivity under mild reaction conditions. longdom.org Hydrolases, particularly lipases and esterases, are widely used in organic synthesis for the kinetic resolution of racemic mixtures. nih.govnih.gov In a kinetic resolution, one enantiomer of a racemic substrate reacts much faster than the other, allowing for the separation of the two. For instance, lipases can selectively hydrolyze one enantiomer of a racemic ester, leaving the unreacted ester enriched in the other enantiomer. nih.gov This strategy is applicable to the resolution of α-cyanoacetate derivatives to produce enantiomerically pure compounds.
While natural enzymes exhibit high selectivity, their application can be limited by factors such as a narrow substrate scope, low stability in organic solvents, or slow reaction rates. illinois.edu Enzyme engineering, particularly through directed evolution, provides powerful tools to overcome these limitations. illinois.edutudelft.nl Directed evolution mimics natural evolution in the laboratory, involving iterative cycles of gene mutagenesis to create diverse enzyme variants, followed by high-throughput screening to identify mutants with improved properties. tudelft.nl
This approach has been successfully used to alter and enhance various enzyme characteristics:
Stereoselectivity: An enzyme's preference for one enantiomer can be not only enhanced but also inverted. For example, directed evolution has been used to switch the enantiopreference of a lipase (B570770) in the hydrolytic kinetic resolution of a chiral ester.
Activity and Stability: Mutations can be introduced to increase an enzyme's catalytic rate or its stability in non-natural environments, such as in the presence of organic solvents, which is often necessary for synthetic applications.
Substrate Specificity: The active site of an enzyme can be modified to accept substrates that are not recognized by the wild-type enzyme, thereby broadening its synthetic utility. illinois.edu
Through these engineering efforts, biocatalysts can be tailored to meet the specific demands of a chemical synthesis, making them highly valuable tools for producing chiral building blocks from precursors like this compound.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For Methyl 2-cyano-2-phenylacetate, both ¹H and ¹³C NMR provide a complete picture of the atomic framework.
Proton NMR spectroscopy identifies the number and electronic environment of hydrogen atoms in the molecule. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum of this compound exhibits distinct signals corresponding to the aromatic, methine, and methyl protons.
The aromatic protons of the phenyl group typically appear as a complex multiplet in the range of δ 7.2–7.5 ppm. The methine proton (α-proton), being adjacent to three electron-withdrawing groups (phenyl, cyano, and ester), is significantly deshielded and is expected to appear as a singlet further downfield. The three protons of the methyl ester group are chemically equivalent and resonate as a sharp singlet at approximately δ 3.7 ppm.
Table 1: Typical ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | ~ 7.2 - 7.5 | Multiplet | 5H |
| Methine (CH) | ~ 4.5 - 5.0 (Estimated) | Singlet | 1H |
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically unique carbon atom gives a distinct signal. The spectrum for this compound will show signals for the ester carbonyl, the aromatic carbons, the nitrile carbon, the α-carbon, and the methyl carbon.
The carbonyl carbon of the ester group is the most deshielded, appearing at the low-field end of the spectrum. The carbons of the phenyl ring typically resonate in the δ 125-135 ppm region. The nitrile carbon signal is characteristically found around δ 115 ppm. The α-carbon, attached to the phenyl, cyano, and carbonyl groups, is expected in the δ 40-55 ppm range, while the methyl ester carbon is the most shielded, appearing further upfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Ester Carbonyl (C=O) | ~ 165 - 175 |
| Aromatic (C₆H₅) | ~ 125 - 135 |
| Cyano (C≡N) | ~ 115 |
| Methoxyl (OCH₃) | ~ 50 - 60 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₀H₉NO₂, corresponding to a molecular weight of approximately 175.19 g/mol . biosynth.comchemicalbook.com
In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 176.07. Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. Key fragments for this molecule would arise from the cleavage of bonds adjacent to the quaternary carbon, leading to stable carbocations.
Table 3: Expected Ions in the Mass Spectrum of this compound
| Ion | m/z (approx.) | Description |
|---|---|---|
| [C₁₀H₉NO₂]⁺ | 175 | Molecular Ion (M⁺) |
| [C₁₀H₁₀NO₂]⁺ | 176 | Protonated Molecular Ion [M+H]⁺ |
| [C₉H₆NO]⁺ | 144 | Loss of methoxy (B1213986) radical (•OCH₃) |
| [C₈H₆N]⁺ | 116 | Loss of carbomethoxy radical (•COOCH₃) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure.
A strong, sharp absorption band is observed at approximately 2250 cm⁻¹ due to the stretching vibration of the nitrile (C≡N) group. Another prominent strong band appears around 1740 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester functional group. Other significant absorptions include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), as well as C=C stretching vibrations of the phenyl ring in the 1600-1450 cm⁻¹ region.
Raman spectroscopy, which is sensitive to non-polar bonds, would be expected to show a strong signal for the symmetric C≡N stretch, complementing the IR data.
Table 4: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | > 3000 | Medium |
| Aliphatic C-H | Stretch | < 3000 | Medium |
| Nitrile (C≡N) | Stretch | ~ 2250 | Strong, Sharp |
| Ester Carbonyl (C=O) | Stretch | ~ 1740 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive analytical method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the solid state.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for purity analysis. A typical system would employ a C18 stationary phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is often performed using a UV detector set to a wavelength where the phenyl group absorbs strongly, such as 254 nm. This method can effectively separate the target compound from starting materials, byproducts, and other impurities, allowing for accurate quantification of purity.
Gas Chromatography (GC): Due to its volatility, this compound is also amenable to analysis by Gas Chromatography, often coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (GC-MS) for simultaneous separation and identification. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is typically used. The instrument's temperature program is optimized to ensure a good separation of components and a reasonable retention time for the analyte. GC is particularly useful for monitoring reaction conversions by analyzing aliquots of the reaction mixture over time.
Computational Chemistry and Theoretical Studies on Methyl 2 Cyano 2 Phenylacetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For Methyl 2-cyano-2-phenylacetate, DFT calculations can elucidate the distribution of electrons, identify reactive sites, and quantify molecular properties that govern its chemical behavior.
The reactivity of this compound is significantly influenced by its electronic properties. The presence of the electron-withdrawing cyano (-CN) and methoxycarbonyl (-COOCH3) groups attached to the same carbon atom (the α-carbon) greatly affects the molecule's electronic distribution. DFT studies on similar compounds reveal that these groups polarize the α-carbon, making it more electrophilic and the attached hydrogen more acidic. This polarization facilitates nucleophilic attack at the α-carbon, a key step in many of its reactions.
Another important aspect that can be analyzed through DFT is the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the cyano group and the oxygen atoms of the ester group, indicating their susceptibility to electrophilic attack. Conversely, a positive potential would be expected around the hydrogen atoms, particularly the α-hydrogen.
Table 1: Representative Electronic Properties Calculable by DFT for Organic Molecules
| Property | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
| Dipole Moment | Measure of the overall polarity of the molecule. |
| Mulliken Charges | Distribution of atomic charges throughout the molecule. |
| Molecular Electrostatic Potential (MEP) | 3D visualization of the charge distribution and prediction of reactive sites. |
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions
The three-dimensional structure and conformational flexibility of this compound are crucial for understanding its interactions with other molecules, such as reactants, catalysts, and solvents. Molecular modeling and molecular dynamics (MD) simulations are computational techniques employed to explore the conformational landscape and intermolecular interactions of molecules.
Conformational analysis of this compound would involve identifying the stable conformers and the energy barriers for rotation around its single bonds. The rotation around the Cα-C(phenyl) and Cα-C(O)OCH3 bonds would be of particular interest. Different spatial arrangements of the phenyl, cyano, and methyl ester groups relative to each other can lead to various conformers with distinct energies and reactivities. While specific studies on the conformational preferences of this compound are not detailed in the provided search results, research on the related, simpler molecule, methyl cyanoacetate (B8463686), has identified syn and gauche conformers as being stable, with the syn conformer being the ground state. This suggests that similar stable conformations, influenced by steric and electronic effects, likely exist for this compound.
Molecular dynamics simulations can provide a dynamic picture of the molecule's behavior over time, including its conformational changes and interactions with its environment. For instance, an MD simulation of this compound in a solvent would reveal how the solvent molecules arrange themselves around the solute and how this solvation affects the solute's conformation and reactivity. These simulations are also instrumental in studying the interactions between this compound and a catalyst, which is essential for understanding the mechanism of catalyzed reactions.
Table 2: Key Parameters from Molecular Modeling and Dynamics Simulations
| Parameter | Description |
| Potential Energy Surface | A map of the energy of a molecule as a function of its geometry, used to find stable conformers and transition states. |
| Dihedral Angle Analysis | Analysis of the rotation around specific bonds to identify preferred conformations. |
| Radial Distribution Function | Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference particle. |
| Interaction Energy | The energy associated with the non-covalent interactions between molecules (e.g., van der Waals, electrostatic). |
Prediction of Reaction Outcomes and Mechanistic Pathways
A significant application of computational chemistry is the prediction of reaction outcomes and the elucidation of detailed mechanistic pathways. For this compound, theoretical studies can be used to model various reactions and provide insights that are often difficult to obtain through experiments alone.
One of the important reactions of this compound is its alkylation at the α-carbon. Theoretical models can be used to study the deprotonation of the α-carbon to form a nucleophilic carbanion and its subsequent reaction with an electrophile. These models can help in understanding the factors that influence the reactivity and selectivity of such reactions.
Furthermore, computational methods can be used to screen potential catalysts for a given reaction virtually. By calculating key parameters like activation barriers for a proposed catalytic cycle with different catalysts, researchers can prioritize the most promising candidates for experimental synthesis and testing, thereby saving significant time and resources.
Table 3: Information Obtainable from Theoretical Studies of Reaction Mechanisms
| Information | Relevance |
| Transition State Geometry | The molecular structure at the highest point of the energy barrier between reactants and products. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur; related to the reaction rate. |
| Reaction Energy (ΔErxn) | The overall energy change of a reaction; indicates whether a reaction is exothermic or endothermic. |
| Intermediate Structures | The geometry and stability of transient species formed during a reaction. |
| Catalytic Cycle Energetics | The energy profile of each step in a catalytic reaction, providing insights into catalyst efficiency. |
Applications in Advanced Organic Synthesis and Materials Science Research
Precursor in the Synthesis of Chiral Motifs and Biologically Relevant Scaffolds
The molecular framework of methyl 2-cyano-2-phenylacetate serves as a foundational component in the construction of complex, multi-functional molecules, including those with specific stereochemistry (chirality) and biological activity. The ability to undergo diverse transformations allows chemists to introduce various functionalities and build intricate carbon skeletons.
Detailed Research Findings: Researchers have utilized this compound as an intermediate in the synthesis of a variety of organic molecules. Its structural versatility is fundamental to its role in creating complex molecular architectures with potential therapeutic applications, including neuroprotective, antihypotensive, and antibacterial properties. biosynth.com The development of advanced catalytic systems has expanded the utility of this scaffold in asymmetric synthesis, which is crucial for the pharmaceutical industry. For example, studies on the palladium-catalyzed asymmetric fluorination of related α-cyanoacetates, such as ethyl 2-cyano-2-phenylacetate, have demonstrated the ability to produce chiral molecules with high enantiomeric excess. This highlights the ongoing efforts to leverage this chemical structure for the synthesis of enantiomerically pure compounds.
| Scaffold Type | Synthetic Application/Potential Biological Relevance |
| Phthalazinone Derivatives | Used in compounds studied for cardiovascular and neurological disorders. biosynth.com |
| Substituted Phenylacetates | Serve as building blocks for complex molecules with potential neuroprotective and antibacterial activities. |
| Chiral α-Cyanoacetates | Precursors for enantiomerically enriched molecules via asymmetric catalysis. |
| Amidino Derivatives | Cyano-substituted compounds are precursors for amidino derivatives, which exhibit a broad spectrum of biological activities. researchgate.net |
Intermediate in the Development of Agrochemicals and Pesticides
This compound and its structural analogs are recognized as important intermediates in the production of agrochemicals. cymitquimica.com The phenylacetate (B1230308) moiety is a core component in various fungicidal and insecticidal compounds.
Detailed Research Findings: The synthesis of modern agrochemicals often involves multi-step processes where versatile intermediates are key. Phenylacetate derivatives are employed in the production of agricultural fungicides and insecticides. google.com For instance, 2-(pyrid-2-yloxymethyl)phenylacetates, which share the core phenylacetate structure, are crucial intermediates for producing a class of agricultural fungicides known as methyl 2-[2-(aryl- and heteroaryloxymethyl)phenyl]-3-methoxyacrylates. google.com The synthetic pyrethroid class of insecticides also includes compounds that are esters of a substituted phenylacetic acid, such as esfenvalerate, which is the (S)-cyano(3-phenoxyphenyl)methyl ester of (S)-4-chloro-alpha-(1-methylethyl)-benzeneacetic acid. flvc.org These examples underscore the importance of the phenylacetate scaffold in developing a broad spectrum of pest control agents. flvc.org
| Agrochemical Class | Role of Phenylacetate Intermediate | Example of Final Product Class |
| Strobilurin Fungicides | Serves as a key building block for the final complex molecule. | Methyl 2-[2-(pyrid-2-yloxymethyl)phenyl]-3-methoxyacrylates. google.com |
| Pyrethroid Insecticides | Forms the core acid portion of the final ester-based insecticide. | Esfenvalerate, Deltamethrin. flvc.org |
Contribution to Polymer Science and Advanced Materials Synthesis
The functional groups within this compound, specifically the cyano and ester moieties, are analogous to those found in cyanoacrylate monomers, which are pivotal in polymer science. Cyanoacrylate polymers are commercially significant as high-strength, rapid-curing structural adhesives used to bond a wide array of materials, including metals, plastics, and ceramics. afinitica.com
Detailed Research Findings: While direct polymerization of this compound is not widely documented, research on structurally similar compounds highlights the potential of its functional groups. Studies have been conducted on the radical copolymerization of related monomers, such as alkyl ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, with vinyl acetate (B1210297). chemrxiv.org These studies resulted in novel functional copolymers whose thermal behavior was analyzed, showing decomposition occurring in two steps between 200°C and 800°C. chemrxiv.org The synthesis of cyanoacrylate monomers, like methyl 2-cyanoacrylate, typically involves a Knoevenagel condensation of an alkyl cyanoacetate (B8463686) with formaldehyde, followed by depolymerization. afinitica.com This established chemistry for related cyanoacetates suggests the potential for this compound to be explored as a specialty monomer or modifier in the synthesis of advanced polymers and materials.
Role in Developing Novel Reagents and Catalytic Systems
The unique reactivity of this compound makes it a subject of interest in the development of new synthetic methodologies and catalytic processes. Its highly activated structure allows it to participate in a range of chemical reactions, such as nucleophilic additions and cyclizations, driving the innovation of catalytic systems that can control these transformations. cymitquimica.com
Detailed Research Findings: The evolution of synthetic applications for this compound has been marked by the refinement of reaction pathways to improve efficiency and yield. The development of novel catalytic systems has significantly broadened the scope of reactions involving α-cyanoacetate derivatives. Transition metal catalysts, particularly those based on palladium, have been effectively used in reactions like carbonylation and asymmetric fluorination. Furthermore, the principles of green chemistry have spurred the development of more sustainable synthetic routes, such as using phase-transfer catalysis (PTC) or organocatalysts like chitosan (B1678972) hydrogels in Knoevenagel condensations to achieve high yields under solvent-free conditions. These advancements not only enhance the utility of this compound as a building block but also contribute to the broader field of organic synthesis by providing more efficient and environmentally benign catalytic methods.
Q & A
Q. What synthetic routes are optimal for preparing Methyl 2-cyano-2-phenylacetate, and how can reaction conditions be optimized?
this compound is typically synthesized via Knoevenagel condensation between methyl phenylacetate derivatives and cyanoacetic acid. Key parameters include:
- Catalyst selection : Piperidine or ammonium acetate in anhydrous THF or DMF enhances reaction efficiency .
- Temperature control : Reactions performed at 60–80°C under reflux minimize side-product formation.
- Purification : Recrystallization from ethanol/water (7:3 v/v) yields >95% purity. Monitor by TLC (silica gel, hexane:ethyl acetate 4:1) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H NMR (CDCl₃) identifies aromatic protons (δ 7.2–7.5 ppm) and the methyl ester (δ 3.7 ppm). ¹³C NMR confirms the cyano group (δ ~115 ppm) .
- IR spectroscopy : Strong absorbance at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) .
- Mass spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 203.1 .
Q. How should this compound be stored to ensure stability?
Q. What safety protocols are essential when handling this compound?
Q. How can purity be assessed and validated for this compound?
- HPLC : Use a C18 column (mobile phase: acetonitrile/water 60:40) with UV detection at 254 nm. Purity ≥98% is acceptable for most synthetic applications .
- Melting point : A sharp mp range (e.g., 85–87°C) indicates high crystallinity .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of this compound in asymmetric catalysis?
The cyano group’s electron-withdrawing nature polarizes the α-carbon, facilitating nucleophilic attack. Computational studies (DFT) reveal transition-state stabilization via hydrogen bonding with chiral catalysts (e.g., cinchona alkaloids). Enantiomeric excess (>90%) is achievable using (R)-BINOL-derived phosphoric acids .
Q. How can contradictory crystallographic data for derivatives of this compound be resolved?
Q. What strategies mitigate side reactions during functionalization of this compound?
Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?
Polar aprotic solvents (DMF, DMSO) stabilize transition states in Suzuki-Miyaura couplings, increasing yields by 20–30% compared to THF. Dielectric constant (ε) >30 enhances Pd catalyst activity .
Q. What computational tools predict the environmental fate or toxicity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
